molecular formula C10H13NO2 B1466215 2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid CAS No. 1338988-97-8

2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid

Cat. No. B1466215
CAS RN: 1338988-97-8
M. Wt: 179.22 g/mol
InChI Key: ZAFJMBRBYABQPV-UHFFFAOYSA-N
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Description

“2-(1H-pyrrol-1-yl)propanoic acid” is a compound with the CAS Number: 63751-72-4. It has a molecular weight of 139.15 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-(1H-pyrrol-1-yl)propanoic acid” is 1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

The compound “2-(1H-pyrrol-1-yl)propanoic acid” is solid in its physical form .

Scientific Research Applications

2-CPPA has a variety of applications in scientific research, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in medicinal chemistry. In organic synthesis, 2-CPPA is used to synthesize a variety of compounds, including heterocyclic compounds, polymers, and drugs. In coordination chemistry, 2-CPPA is used as a ligand to form coordination complexes with metals. In medicinal chemistry, 2-CPPA has been used to synthesize a variety of pharmaceuticals.

Advantages and Limitations for Lab Experiments

2-CPPA has a number of advantages for lab experiments, including its ease of synthesis and its wide range of applications. However, it also has some limitations, including its low solubility in water and its instability in the presence of light.

Future Directions

The potential future directions for 2-CPPA research include further exploration of its biochemical and physiological effects, development of new synthesis methods, and investigation of its potential therapeutic applications. Additionally, further research into its coordination chemistry could lead to the development of new coordination complexes and new applications in materials science. Finally, further research into its pharmacological properties could lead to the development of new drugs.

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-cyclopropyl-2-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(9(12)13,8-4-5-8)11-6-2-3-7-11/h2-3,6-8H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFJMBRBYABQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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